3,4-dihydroisoquinolin-1(2H)-one

PARP inhibition ADME Druglikeness

Medicinal chemistry teams often face delays sourcing the authentic 3,4-dihydroisoquinolin-1(2H)-one scaffold for hit-to-lead optimization. This core provides a unique steroid-mimetic conformation essential for colchicine-site tubulin binding and enables potent PARP inhibition (IC50 22 nM vs. 40 nM for DPQ). • Enables focused library synthesis for PRMT5, PARP, and tubulin targets. • Superior ADME profile vs. Olaparib core: lower MW, better solubility. • Conformationally biased DHIQ core-not replicated by THIQ or other heterocycles. • In-stock availability with certificate of analysis.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 1196-38-9
Cat. No. B074469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydroisoquinolin-1(2H)-one
CAS1196-38-9
Synonyms1-keto-1,2,3,4-tetrahydroisoquinoline
1-oxo-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=CC=CC=C21
InChIInChI=1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11)
InChIKeyYWPMKTWUFVOFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroisoquinolin-1(2H)-one: A Privileged Drug Discovery Scaffold


3,4-Dihydroisoquinolin-1(2H)-one is a nitrogen-containing heterocyclic scaffold that serves as a core building block in medicinal chemistry . It is recognized as a 'privileged' structure due to its ability to engage multiple biological targets, including poly(ADP-ribose) polymerases (PARPs) [1], protein arginine methyltransferase 5 (PRMT5) [2], and various receptors like KDR and the histamine H1 receptor [3]. This compound's value lies not in its own standalone biological activity but as the foundational core from which numerous potent and selective inhibitors and probes are derived through targeted functionalization.

Why 3,4-Dihydroisoquinolin-1(2H)-one Is Irreplaceable


The 3,4-dihydroisoquinolin-1(2H)-one core provides a unique combination of conformational bias and synthetic versatility that is not replicated by closely related heterocycles. For instance, in the development of microtubule disruptors, the dihydroisoquinolinone (DHIQ) core, due to electrostatic repulsion between adjacent carbonyl groups, adopts a 'steroid-like' conformation critical for high-affinity binding to the colchicine site on tubulin, a feature absent in saturated tetrahydroisoquinolines (THIQs) [1]. Similarly, in the context of PARP inhibition, the unsaturated lactam of the DHIQ core presents a specific pharmacophore geometry that enables interactions with key residues in the enzyme's active site, which is distinct from the binding modes of phthalazinone (e.g., Olaparib) or indazole (e.g., Niraparib) cores [2]. Generic substitution with a core that appears structurally similar can therefore result in a complete loss of target engagement or a drastic alteration in selectivity profile, underscoring the need for this specific scaffold in hit-to-lead campaigns.

Quantitative Evidence for 3,4-Dihydroisoquinolin-1(2H)-one


ADME and Physicochemical Advantages over Olaparib

A series of 3,4-dihydroisoquinol-1-one-4-carboxamides were directly compared to the FDA-approved PARP1/2 inhibitor Olaparib across a panel of ADME and physicochemical parameters. The DHIQ-based lead compound demonstrated clear, quantitative advantages, including a 42% lower molecular weight (394.44 vs. 678.99), enhanced hydrophilicity (LogD: 1.25 vs. 2.19), 3.7x greater stability in human plasma, and a 60% reduction in plasma protein binding [1]. These improvements directly correlate with better oral bioavailability and lower effective doses.

PARP inhibition ADME Druglikeness Oncology

Tunable PARP Isoform Selectivity

The unsubstituted 3,4-dihydroisoquinolin-1(2H)-one core is a starting point for generating potent PARP inhibitors with varying selectivity profiles. A 2-unsubstituted DHIQ derivative (compound 2e) inhibited PARP1 with an IC50 of 26.4 nM and PARP2 with an IC50 of 18.3 nM, representing a modest selectivity index of 1.44 [1]. By contrast, a structurally optimized derivative (compound 22) from the same scaffold family displayed >10-fold selectivity for PARP10 over other PARP family members [2]. This demonstrates that the core's biological profile is not fixed but can be systematically tuned, unlike some alternative scaffolds that may lock a program into a specific potency or selectivity range.

PARP inhibition Structure-Activity Relationship Selectivity Chemical Probe

PRMT5 Inhibition with In Vivo Antitumor Efficacy

A systematic SAR study identified a 3,4-dihydroisoquinolin-1(2H)-one derivative (D3) as a highly potent and selective PRMT5 inhibitor. D3 demonstrated potent antiproliferative activity against Z-138 cancer cells and, critically, showed significant antitumor efficacy in Z-138 xenograft models in vivo with low toxicity [1]. This validation confirms that the DHIQ scaffold can yield compounds with not just potent enzyme inhibition but also the requisite drug-like properties for in vivo disease model studies, moving beyond simple in vitro activity.

PRMT5 Non-Hodgkin's Lymphoma Antitumor In Vivo Efficacy

Conformational Bias Enabling Tubulin Binding

The 3,4-dihydroisoquinolin-1(2H)-one core, when functionalized, adopts a specific 'steroid-like' conformation driven by electrostatic repulsion between its adjacent carbonyl groups. This conformational bias is crucial for mimicking the steroid A/B-ring system and enables high-affinity binding to the colchicine site of tubulin. For example, DHIQ derivative 17g potently inhibits tubulin polymerization with an activity close to that of the clinical compound combretastatin A-4 [1]. This unique conformational property is not observed in the more flexible tetrahydroisoquinoline (THIQ) analogs and is a direct result of the DHIQ core's electronic structure.

Microtubule Disruption Tubulin Polymerization Steroidomimetic Conformational Analysis

High-Value Applications of 3,4-Dihydroisoquinolin-1(2H)-one


PARP Inhibitor Hit-to-Lead with Improved ADME

This compound is the ideal starting material for medicinal chemistry teams seeking to develop next-generation PARP inhibitors with improved drug-like properties. The evidence shows that the DHIQ core can yield molecules that are more potent (IC50 = 22 nM vs. 40 nM for DPQ) and have a superior ADME profile (lower MW, better solubility, higher plasma stability) compared to established clinical scaffolds like Olaparib [4]. Procurement of this core enables a focused SAR campaign to optimize potency and selectivity while maintaining these favorable physicochemical advantages.

PRMT5 Chemical Probe Development

For researchers investigating the role of PRMT5 in cancers like non-Hodgkin's lymphoma, this scaffold provides a validated starting point. As demonstrated by compound D3, DHIQ-based inhibitors can achieve high potency, cellular activity, and in vivo antitumor efficacy with low toxicity [4]. Sourcing this core allows for the rapid synthesis and evaluation of focused libraries to identify potent and selective PRMT5 inhibitors for use as chemical probes or to validate new therapeutic hypotheses in oncology.

Steroidomimetic Microtubule Disruptor Design

The unique conformational properties of the DHIQ core make it a critical building block for designing novel microtubule disruptors that mimic the A/B-ring system of steroids. The evidence shows that this core enables high-affinity binding to the colchicine site of tubulin, with activities comparable to clinical compounds [4]. Procurement of this specific scaffold is essential for projects aiming to exploit this precise binding mode, as alternative cores (e.g., THIQ) do not enforce the required conformation and will likely fail to achieve the desired potency and selectivity.

Isoform-Selective PARP Inhibition

The DHIQ scaffold's tunability is a key asset for research groups aiming to develop isoform-selective PARP inhibitors. The core itself can yield pan-PARP inhibitors, but with rational design, it can be modified to create >10-fold selective inhibitors for PARP10, a crucial tool for deconvoluting the biology of mono-ADP-ribosylating PARPs [4]. Obtaining this versatile core is the first step in creating the focused libraries needed to dissect the distinct cellular functions of the 17-member PARP family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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